molecular formula C18H18N2OS B2742769 N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 850916-51-7

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide

Cat. No.: B2742769
CAS No.: 850916-51-7
M. Wt: 310.42
InChI Key: BKECRZKJPAOFPP-UHFFFAOYSA-N
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Description

N-(2-((2-Phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a synthetic indole derivative of significant interest in medicinal chemistry and virology research. This compound belongs to a class of molecules featuring an indole scaffold linked via a thioether chain to an acetamide group. The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities and ability to bind with high affinity to multiple receptors . This chemical holds particular research value as a structural analog of novel RNA-dependent RNA polymerase (RdRp) inhibitors. Studies on closely related 2-((1H-indol-3-yl)thio)-N-phenyl/benzyl-acetamide derivatives have demonstrated potent inhibitory activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) with sub-micromolar EC50 values . These compounds specifically target the viral replication machinery, with some derivatives functioning as membrane fusion inhibitors while others act at the stage of viral genome replication and transcription . The structural features of this compound class have also shown promising inhibitory effects against SARS-CoV-2 RdRp, with certain analogs exhibiting IC50 values comparable to remdesivir (1.11 ± 0.05 μM) . Researchers exploring broad-spectrum antiviral agents will find this compound valuable for mechanistic studies and structural-activity relationship (SAR) investigations. The molecule's scaffold provides a platform for further structural optimization to enhance potency, selectivity, and metabolic stability, particularly for developing therapeutics against RNA viruses . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13(21)19-11-12-22-18-15-9-5-6-10-16(15)20-17(18)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKECRZKJPAOFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced at the 2-position of the indole core through electrophilic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a suitable thiol reagent under basic conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Antiviral Activity

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide has shown promising antiviral properties, particularly against:

SARS-CoV-2

In vitro studies indicate that this compound effectively inhibits the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The compound demonstrated an EC50 value of 0.21 µM with a cytotoxicity (CC50) greater than 100 µM, indicating a favorable safety profile compared to existing antiviral agents.

CompoundEC50 (µM)CC50 (µM)
This compound0.21>100

Respiratory Syncytial Virus and Influenza A Virus

The compound has also been identified as a dual inhibitor for Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). A study highlighted that certain derivatives exhibited low micromolar EC50 values against both viruses, showing potential as effective antiviral agents.

Anticancer Activity

Research has evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results are summarized below:

Cell LineIC50 (µg/mL)Reference Drug
Hep-G212.93 ± 0.55Doxorubicin
A43118.92 ± 1.48Ellipticine

These findings suggest that the compound exhibits significant anti-proliferative effects comparable to established chemotherapeutic agents.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria. Preliminary results indicate effectiveness in inhibiting bacterial growth, highlighting its potential as a new antimicrobial agent.

Case Study 1: Dual Inhibition of RSV and IAV

A series of derivatives based on this compound were synthesized and evaluated for their anti-RSV and anti-IAV activities. Among the tested compounds, derivatives exhibited excellent activity with low cytotoxicity compared to ribavirin, a standard antiviral drug. This study emphasizes the therapeutic potential of this compound class in treating viral infections.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its target proteins, particularly RdRp enzymes from various viruses. These studies provide insights into the binding affinities and mechanisms of action that underpin the observed antiviral activities.

Mechanism of Action

The mechanism of action of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus and influenza A virus, thereby preventing viral replication . The compound’s structure allows it to bind with high affinity to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Key Structural Features and Modifications

Compound Name Core Structure Substituents/Modifications Reference
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide 2-Phenylindole + thioethylacetamide None
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide 2-Methylindole + nitrothiophenyl Methyl group at indole C2; nitrothiophenyl substitution
N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide 2-Phenylindole + azidoethoxy chain Azide-functionalized polyethylene glycol (PEG) linker
N-(2-(1H-Indol-3-yl)ethyl)acetamide Indole + ethylacetamide No thioether or phenyl substitution

Key Observations :

  • Thioether vs. Amine Linkages : The thioether group in the target compound enhances stability compared to amine-linked analogs (e.g., ), which are prone to oxidation.
  • Substituent Effects : Nitro and methyl groups on the indole core (as in ) reduce solubility but increase melting points (159–187°C vs. 88–125°C for triazole analogs).

Physicochemical Properties

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility (Polar Solvents) Notes Reference
This compound Not reported Moderate (in DMSO, CH3CN) Inferred from synthesis in CH3CN
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide 159–187 Low Nitro groups reduce solubility
N-(Phenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide 88–90 High Triazole enhances polarity
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Not reported High Used in sensory studies

Key Observations :

  • Thioether vs. Triazole : Triazole-containing analogs exhibit lower melting points and higher solubility due to increased polarity.
  • Functional Groups : Azido-PEG modifications (e.g., ) improve aqueous solubility for biological applications.

Anticancer and Enzymatic Activity

Compound Name Biological Target Activity (IC50/EC50) Notes Reference
This compound ULK1-mediated mitophagy Not quantified Used in AUTACs for mitochondrial degradation
2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide pLDH (antimalarial target) 0.38–0.79 µM Quinazolinone core enhances potency
(E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide pLDH assay 72–79% inhibition Fluorostyryl groups improve binding

Key Observations :

  • Targeted Degradation : The target compound’s indole-thioether scaffold is critical for ULK1 recruitment in mitophagy.
  • Substituent Impact : Fluorine and methoxy groups (e.g., ) enhance bioactivity by modulating electron distribution and lipophilicity.

Key Observations :

  • Efficiency : Thioether-linked compounds (e.g., ) often require fewer steps than triazole derivatives.
  • Yield Challenges : Halogenated acetamides (e.g., ) show moderate yields due to steric hindrance.

Biological Activity

N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its antiviral, anticancer, and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features an indole core linked via a thioether to an ethyl chain, which is further connected to an acetamide group. This unique structure contributes to its potential pharmacological effects.

Target of Action : The primary target for this compound is the RNA-dependent RNA polymerase (RdRp) of viruses, including SARS-CoV-2, Respiratory Syncytial Virus (RSV), and Influenza A virus .

Mode of Action : The compound inhibits the activity of RdRp, leading to a significant reduction in viral replication. This is evidenced by decreased RdRp activity and subsequent reduction in viral RNA synthesis .

Antiviral Activity

This compound has shown promising antiviral properties:

  • SARS-CoV-2 Inhibition : In vitro studies demonstrated that the compound effectively inhibits SARS-CoV-2 RdRp with low cytotoxicity. Among a library of compounds tested, it was identified as one of the top candidates for inhibiting viral replication .
CompoundEC50 (µM)Cytotoxicity (CC50 µM)
This compound0.21>100

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The MTT assay was employed to assess cytotoxicity against Hep-G2 (liver cancer), A431 (skin cancer), and other cell lines.
Cell LineIC50 (µg/mL)Reference Drug
Hep-G212.93 ± 0.55Doxorubicin
A43118.92 ± 1.48Ellipticine

Results indicated that this compound exhibits significant anti-proliferative effects, comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:

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